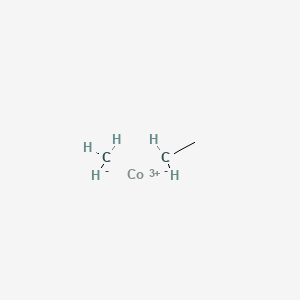
Carbanide;cobalt(3+);ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;cobalt(3+);ethane is a complex compound that involves the interaction of carbanide ions with cobalt in its +3 oxidation state and ethane
准备方法
Synthetic Routes and Reaction Conditions
The preparation of carbanide;cobalt(3+);ethane typically involves the decomposition of ethane over cobalt nanoparticles. This process is carried out under isothermal conditions within a temperature range of 375–500°C . The cobalt nanoparticles are often prepared by reducing cobalt(II) nitrate with hydrogen at elevated temperatures. The resulting cobalt nanoparticles are then used as catalysts for the decomposition of ethane, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic decomposition processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the incorporation of advanced purification techniques ensures the high purity of the final product.
化学反应分析
Types of Reactions
Carbanide;cobalt(3+);ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides and carbon dioxide.
Reduction: Reduction reactions can convert cobalt(3+) to cobalt(2+) or metallic cobalt.
Substitution: The carbanide ion can participate in nucleophilic substitution reactions, where it replaces other groups in organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or air for oxidation, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include cobalt oxides, carbon dioxide, and substituted organic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Carbanide;cobalt(3+);ethane has a wide range of scientific research applications:
作用机制
The mechanism of action of carbanide;cobalt(3+);ethane involves its ability to act as a catalyst in various chemical reactions. The cobalt(3+) ion can facilitate electron transfer processes, while the carbanide ion can act as a nucleophile, participating in substitution reactions. The ethane component provides a source of carbon, which can be incorporated into various organic molecules during these reactions .
相似化合物的比较
Similar Compounds
Carbanions: Similar to carbanide, carbanions are nucleophilic species with a negative charge on carbon.
Cobalt Complexes: Other cobalt complexes, such as cobalt(II) chloride and cobalt(III) acetate, also exhibit catalytic properties but differ in their specific applications and reactivity.
Uniqueness
Carbanide;cobalt(3+);ethane is unique due to its combination of carbanide ions with cobalt(3+) and ethane, which imparts distinct catalytic properties and reactivity
属性
CAS 编号 |
184092-47-5 |
|---|---|
分子式 |
C3H8Co+ |
分子量 |
103.03 g/mol |
IUPAC 名称 |
carbanide;cobalt(3+);ethane |
InChI |
InChI=1S/C2H5.CH3.Co/c1-2;;/h1H2,2H3;1H3;/q2*-1;+3 |
InChI 键 |
SKVAGEOOBYYFTG-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].C[CH2-].[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


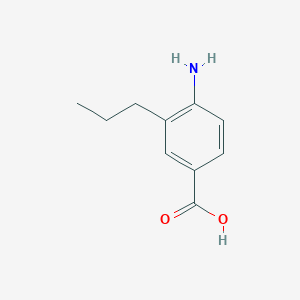
![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)
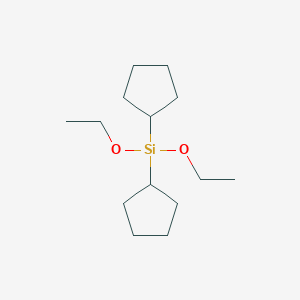
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
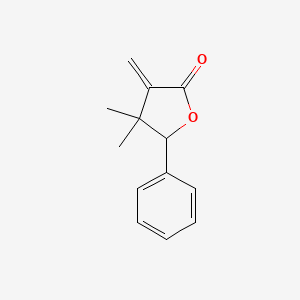
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
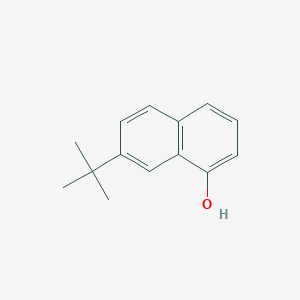
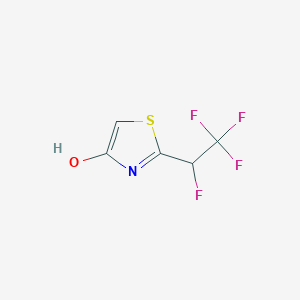
![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)
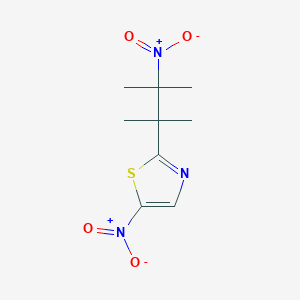
![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)
![Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1)](/img/structure/B12569121.png)
